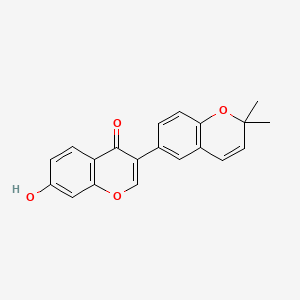

Corylin

Description

This compound has been reported in Ficus mucuso, Erythrina addisoniae, and other organisms with data available.

from Psoralea corylifolia (Leguminosae), has osteoblastic proliferation stimulating activity; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-dimethylchromen-6-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAACAMQKVIVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156014 | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53947-92-5 | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ameliorative Action of Corylin on Cellular Senescence: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms through which corylin, a flavonoid isolated from Psoralea corylifolia, mitigates cellular senescence. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as a senomorphic agent. The information presented herein is a synthesis of current research, detailing the signaling pathways involved, experimental validation, and quantitative outcomes.

Core Mechanism of Action: Targeting the mTOR Signaling Pathway

This compound has been demonstrated to ameliorate cellular senescence, the state of irreversible cell cycle arrest implicated in aging and age-related diseases.[1][2][3] The primary mechanism of action involves the suppression of the mechanistic target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and survival.[4]

Evidence suggests that this compound's inhibitory effect on the mTOR pathway leads to a reduction in the phosphorylation of downstream targets, including p70S6 kinase (S6K).[4] This modulation of mTOR signaling is a critical event in this compound's ability to counteract the senescent phenotype. Furthermore, studies in yeast have shown that this compound targets the Gtr1 protein, a component of the upstream regulatory machinery of the TOR1 pathway, to extend replicative lifespan.[3]

In human umbilical vein endothelial cells (HUVECs), RNA sequencing data has revealed that this compound treatment can reverse the transcriptional signature of senescent cells, making it more akin to that of younger, proliferative cells.[2][3] This includes the downregulation of senescence-associated markers and the restoration of a more youthful gene expression profile.

While the mTOR pathway is the principal target, emerging evidence also points to a role for sirtuin 1 (SIRT1), a key regulator of cellular stress resistance and longevity. This compound has been shown to activate SIRT1, which may contribute to its anti-senescence effects, potentially through crosstalk with the mTOR pathway.

Quantitative Effects of this compound on Senescence Markers

The efficacy of this compound in reversing cellular senescence has been quantified through various cellular and molecular assays. The following tables summarize the key quantitative data from studies on senescent HUVECs.

| Parameter Assessed | Cell Type | Treatment | Result | Reference |

| Senescence-Associated β-Galactosidase (SA-β-Gal) Positive Cells | HUVECs (late passage, PDL9) | Control | High percentage of positive cells | [2] |

| HUVECs (late passage, PDL9) | This compound | Major reduction in the percentage of positive cells | [2] | |

| Population Doubling Level (PDL) | HUVECs | This compound | Increased population doubling | [3] |

| p21 Expression | HUVECs (late stage) | Control | Increased expression | [3] |

| HUVECs (late stage) | This compound | Decreased expression | [3] |

| Senescence-Associated Secretory Phenotype (SASP) Factor | Cell Type | Treatment Conditions | Effect of this compound | Reference |

| Interleukin-6 (IL-6) | Human Gingival Fibroblasts (AGEs-treated) | Advanced Glycation End Products (AGEs) | Attenuated secretion | [5] |

| Interleukin-8 (IL-8) | Human Gingival Fibroblasts (AGEs-treated) | Advanced Glycation End Products (AGEs) | Attenuated secretion | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's effects on cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is adapted for use with Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs (young and senescent passages)

-

This compound solution (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

SA-β-Gal Staining Solution:

-

Citric acid/sodium phosphate buffer, pH 6.0

-

Potassium ferrocyanide

-

Potassium ferricyanide

-

Sodium chloride

-

Magnesium chloride

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

-

Microscope

Procedure:

-

Seed HUVECs in appropriate culture vessels and allow them to adhere.

-

Treat senescent HUVECs with this compound at the desired concentration for the specified duration. Include a vehicle control (DMSO).

-

Wash the cells twice with PBS.

-

Fix the cells with the Fixative Solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the freshly prepared SA-β-Gal Staining Solution to the cells.

-

Incubate the cells at 37°C overnight in a dry incubator (do not use a CO2 incubator as it will alter the pH of the staining solution).

-

The following day, examine the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

-

To quantify, count the number of blue-stained cells and the total number of cells in multiple fields of view. Express the result as the percentage of SA-β-Gal positive cells.

Western Blot Analysis for p21 and mTOR Pathway Proteins

This protocol outlines the detection of key proteins involved in cellular senescence and the mTOR pathway.

Materials:

-

HUVECs (treated with and without this compound)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p21, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control HUVECs with RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for SASP Factor mRNA

This protocol is for the quantification of mRNA levels of key Senescence-Associated Secretory Phenotype (SASP) factors.

Materials:

-

HUVECs (treated with and without this compound)

-

TRIzol reagent or other RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., IL-6, IL-8) and a reference gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Extract total RNA from treated and control HUVECs using TRIzol or a similar method.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA templates using a reverse transcription kit.

-

Set up the qPCR reactions with SYBR Green or TaqMan master mix, cDNA, and specific primers for the target and reference genes.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's inhibitory action on the mTOR signaling pathway in cellular senescence.

Caption: Postulated interplay between this compound, SIRT1, and the mTOR pathway in senescence.

Caption: General experimental workflow for assessing this compound's effect on cellular senescence.

References

The Multifaceted Biological Activities of Corylin: A Technical Guide for Researchers

An In-depth Review of the Bioactive Flavonoid from Psoralea corylifolia

Corylin, a prominent flavonoid isolated from the seeds of Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its anti-cancer, anti-inflammatory, and bone-modulatory effects. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their exploration of this promising natural compound.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative, anti-migratory, and pro-apoptotic effects across a range of cancer cell lines. The following tables summarize the quantitative data from various studies.

Table 1: Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 10.58 | [1][2] |

| MDA-MB-231 | Breast Cancer | 13.59 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | 10 | [3] |

| Huh7 | Hepatocellular Carcinoma | 30 | [3] |

| SAS | Oral Squamous Cell Carcinoma | 37.09 | |

| OECM1 | Oral Squamous Cell Carcinoma | 36.22 |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

A frequently used method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80, 160 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Cell Migration and Invasion Assay (Transwell Assay)

The effect of this compound on cancer cell migration and invasion can be assessed using a Transwell chamber system.

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Seed cancer cells (e.g., 1 × 10⁵ cells) in serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant Addition: Add medium containing a chemoattractant, such as 10-15% fetal bovine serum (FBS), to the lower chamber.[6]

-

This compound Treatment: Add various concentrations of this compound to both the upper and lower chambers.

-

Incubation: Incubate the plates for 24-48 hours to allow for cell migration or invasion.[6]

-

Cell Staining and Quantification: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface with methanol and stain with 0.5% crystal violet.[6] Count the stained cells under a microscope.

Regulation of Bone Metabolism

This compound exhibits dual functionality in bone metabolism, promoting osteoblastic bone formation and inhibiting osteoclastic bone resorption.

Table 2: Effective Concentrations of this compound in Bone Metabolism

| Biological Activity | Cell Type | Effective Concentration (µM) | Effect | Reference |

| Inhibition of Osteoclastogenesis | Murine Bone Marrow Macrophages | 1 - 10 | Dose-dependent inhibition of TRAP activity and osteoclast formation. | [7] |

| Promotion of Osteoblastic Differentiation | Cultured Osteoblasts | 0.04 - 3.33 | Dose-dependent induction of estrogenic response and osteogenic markers. |

Experimental Protocols

Osteoclast Differentiation Assay (TRAP Staining)

Tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme of osteoclasts. Its activity can be visualized by cytochemical staining.

-

Cell Culture: Culture bone marrow macrophages in the presence of Macrophage Colony-Stimulating Factor (M-CSF) (e.g., 20 ng/mL) for 3 days to generate osteoclast precursors. Then, induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor κB Ligand (RANKL) (e.g., 20 ng/mL) with or without various concentrations of this compound (e.g., 1-10 µM) for an additional 4-5 days.[7]

-

Cell Fixation: Fix the cells with 4% formaldehyde or 10% neutral buffered formalin for 5-10 minutes.[8][9]

-

Staining Procedure: Wash the cells with distilled water. Incubate the cells with a TRAP staining solution containing naphthol AS-MX phosphate as a substrate and Fast Red Violet LB salt in a tartrate-containing buffer (pH 5.0) at 37°C for 20-60 minutes.[10]

-

Microscopic Analysis: After staining, TRAP-positive multinucleated cells (containing 3 or more nuclei) are identified as osteoclasts and can be counted under a microscope.

Osteoblast Differentiation Marker Analysis (qRT-PCR)

The effect of this compound on osteoblast differentiation can be quantified by measuring the mRNA expression of key osteogenic markers.

-

Cell Culture and Treatment: Culture osteoblastic cells (e.g., MC3T3-E1) and treat with various concentrations of this compound for a specified period.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a suitable RNA isolation kit. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using SYBR Green master mix and specific primers for osteogenic marker genes such as Runx2, Osterix, Col1a1, and ALP. Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Mouse Runx2 primers: Forward: 5'-TGCCTAGGCGCATTTCAGGTGC-3', Reverse: 5'-GGTGGTGGTGCATGGCGGAA-3'[10]

-

Mouse Osterix primers: Forward: 5'-CCCAGGCAACACTCCTACTC-3', Reverse: 5'-GGCTGGATTAAGGGGAGCAAA-3'[10]

-

Mouse Col1a1 primers: Forward: 5'-CCTCAGGGTATTGCTGGACAAC-3', Reverse: 5'-CAGAAGGACCTTGTTTGCCAGG-3'[2]

-

Mouse ALP primers: Forward: 5'-CCAGAAAGACACCTTGACTGTGG-3', Reverse: 5'-TCTTGTCCGTGTCGCTCACCAT-3'

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Anti-inflammatory and Neuroprotective Activities

This compound has been shown to possess anti-inflammatory and neuroprotective properties in various in vitro models.

Table 3: Anti-inflammatory and Neuroprotective Effects of this compound

| Biological Activity | Cell Line | Inducing Agent | Effective Concentration | Effect | Reference |

| Anti-inflammatory | RAW 246.7 Macrophages | Lipopolysaccharide (LPS) | 0 - 20 µM | Inhibition of NO, TNF-α, and IL-6 production. | [11] |

| Neuroprotection | HT22 Hippocampal Cells | Hydrogen Peroxide (H₂O₂) | Not specified | Suppression of reactive oxygen species (ROS) production. | [12] |

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the NF-κB pathway by preventing the nuclear translocation of the p65 subunit.[13]

Caption: this compound inhibits the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and stress responses. This compound has been observed to attenuate the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[14]

Caption: this compound inhibits the phosphorylation of ERK, JNK, and p38 MAP kinases.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, including bone formation. This compound promotes osteoblastic differentiation by activating this pathway, leading to the nuclear translocation of β-catenin.

Caption: this compound activates the Wnt/β-catenin signaling pathway in osteoblasts.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a key regulator of cell survival, growth, and proliferation. This compound has been shown to modulate this pathway in various contexts, including wound healing and cancer.[15]

Caption: this compound modulates the PI3K/AKT signaling pathway.

This technical guide provides a solid foundation for understanding the multifaceted biological activities of this compound. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams offer valuable resources for researchers aiming to further investigate the therapeutic potential of this natural compound. Continued research is warranted to fully elucidate its mechanisms of action and to explore its clinical applications in various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. origeneresource2.s3.us-east-2.amazonaws.com [origeneresource2.s3.us-east-2.amazonaws.com]

- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 4. researchgate.net [researchgate.net]

- 5. origene.com [origene.com]

- 6. Mouse Runx2 qPCR primer set (NM_009820) - DiaCarta, Inc. [diacarta.com]

- 7. origene.com [origene.com]

- 8. dovepress.com [dovepress.com]

- 9. origene.com [origene.com]

- 10. Item - Sequence of primers used in qRT-PCR. - Public Library of Science - Figshare [plos.figshare.com]

- 11. origene.com [origene.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound inhibits the progression of Non-small cell lung cancer cells by regulating NF-κB signaling pathway via targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound accelerated wound healing through SIRT1 and PI3K/AKT signaling: a candidate remedy for chronic non-healing wounds [frontiersin.org]

Corylin's Role in the Tor1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the current understanding of corylin's role in the Target of Rapamycin (Tor) signaling pathway, with a specific focus on Tor1 in the model organism Saccharomyces cerevisiae. This compound, a flavonoid isolated from Psoralea corylifolia, has been identified as a compound that extends the replicative lifespan of yeast.[1][2] The primary mechanism of action appears to be the inhibition of the Tor1 signaling pathway.[1][2] This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visualizations of the signaling pathways and experimental workflows.

Introduction to the Tor1 Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a highly conserved cellular network that regulates cell growth, proliferation, and metabolism in response to nutrient availability.[3] In yeast, the TOR pathway is centered around two protein kinases, Tor1 and Tor2, which form two distinct multiprotein complexes: TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[3] TORC1, which can contain either Tor1 or Tor2, is sensitive to rapamycin and is a central regulator of cell growth, responding primarily to nutrient signals, especially amino acids.[4] TORC2, which contains Tor2, is largely rapamycin-insensitive and is primarily involved in spatial aspects of cell growth, such as actin cytoskeleton polarization.[5]

TORC1 activation leads to the phosphorylation of several downstream effectors, including the AGC kinase Sch9, which is a functional homolog of mammalian S6 kinase (S6K).[3][4] Phosphorylation of Sch9 promotes ribosome biogenesis and protein synthesis, driving cell growth.[6] Conversely, inhibition of TORC1 leads to the dephosphorylation and activation of downstream effectors that promote entry into a quiescent state (G0) and extend lifespan.[4]

This compound's Mechanism of Action in the Tor1 Pathway

Current research suggests that this compound extends the replicative lifespan in yeast through the inhibition of the Tor1-dependent pathway.[2] The proposed mechanism involves the direct interaction of this compound with the Gtr1 protein.[2][7] Gtr1 is a component of the EGO (Exit from G0) complex, which is located on the vacuolar membrane and acts as a sensor for amino acid availability, activating TORC1 in response to nutrient sufficiency.[7]

By binding to Gtr1, this compound is thought to inactivate the EGO complex, thereby preventing the activation of Tor1.[2][7] This leads to a downstream cascade of events characteristic of TORC1 inhibition, including an increase in replicative lifespan.[2] It is important to note that while the interaction with Gtr1 is supported by molecular docking and NMR spectroscopy data, direct quantitative evidence of this compound's inhibition of Tor1 kinase activity and its effect on the phosphorylation of the direct downstream target Sch9 has not yet been published.[7] Furthermore, the specificity of this compound for TORC1 over TORC2 has not been experimentally determined.

Quantitative Data

The primary quantitative data available for the effect of this compound on the Tor1 signaling pathway is the measurement of yeast replicative lifespan (RLS).

Table 1: Effect of this compound on Yeast Replicative Lifespan (RLS)

| Strain | Condition | Mean RLS (generations) | Sample Size (n) | Reference |

| Wild Type (WT) | Control | 26.4 | 65 | [1] |

| Wild Type (WT) | 15 µM this compound | 31.0 | 66 | [1] |

| Wild Type (WT) | Control | 24.6 | 72 | [1] |

| Wild Type (WT) | 15 µM this compound | 30.9 | 78 | [1] |

| sir2Δfob1Δ | Control | 24.6 | 78 | [1] |

| sir2Δfob1Δ | 15 µM this compound | 28.4 | 75 | [1] |

| Wild Type (WT) | Control | 24.3 | 77 | [7] |

| Wild Type (WT) | 15 µM this compound | 29.7 | 75 | [7] |

| gtr1Δ | Control | 29.5 | 78 | [7] |

| gtr1Δ | 15 µM this compound | 29.5 | 78 | [7] |

| Wild Type (WT) | Control | 25.0 | 26 | [7] |

| Wild Type (WT) | 30 µM this compound | 31.6 | 26 | [7] |

| Wild Type (WT) | 60 µM this compound | 30.1 | 26 | [7] |

| tor1Δ | Control | 27.8 | 104 | [8] |

| tor1Δ | 15 µM this compound | 27.9 | 100 | [8] |

Table 2: Key Proteins in the this compound-Tor1 Signaling Pathway

| Protein | Function | Role in this compound's Mechanism |

| Gtr1 | GTPase component of the EGO complex; senses amino acid availability to activate TORC1. | Proposed direct target of this compound binding, leading to its inactivation.[2][7] |

| Tor1 | Serine/threonine kinase; catalytic subunit of TORC1. | Activity is inhibited downstream of this compound's interaction with Gtr1.[2][8] |

| Sch9 | AGC kinase; a major downstream effector of TORC1. | Its phosphorylation is a key indicator of TORC1 activity; presumed to be dephosphorylated upon this compound treatment, though direct evidence is lacking.[3][4] |

Experimental Protocols

Yeast Replicative Lifespan (RLS) Assay by Micromanipulation

This protocol is a generalized procedure for measuring the replicative lifespan of Saccharomyces cerevisiae.[7][9]

Materials:

-

Yeast strains of interest

-

YEPD agar plates (or other appropriate growth medium) with and without this compound at desired concentrations

-

Micromanipulator equipped with a fine glass needle

-

Light microscope

Procedure:

-

Preparation of Yeast Cells: Streak out the yeast strains on YEPD plates and incubate at 30°C overnight to obtain fresh, actively growing cells.

-

Cell Plating: On a fresh YEPD plate (or the experimental plate containing this compound), place a small patch of the yeast culture.

-

Isolation of Virgin Mother Cells: Using the micromanipulator, select a single, small, unbudded cell (a virgin daughter cell) from the patch and move it to an isolated position on the plate. Repeat this to array a cohort of 40-50 virgin cells.

-

Incubation and Daughter Cell Removal: Incubate the plate at 30°C. After a few hours, the mother cells will have produced their first daughter cells.

-

Using the micromanipulator, carefully remove the newly formed daughter cell from each mother cell. Record this as one generation.

-

Continue to incubate the plate and periodically (every 1.5-2 hours during the day) remove and discard all daughter cells produced by each mother cell, keeping a tally of the number of daughters removed for each mother.

-

Monitoring Senescence: Continue this process until a mother cell ceases to divide and shows signs of senescence (e.g., enlarged, granular appearance). The total number of daughter cells produced is its replicative lifespan.

-

Data Analysis: The lifespan of each mother cell in the cohort is recorded, and the mean and median RLS are calculated. Survival curves are typically generated to visualize the data.

Assessment of Tor1 Activity via Western Blot for Sch9 Phosphorylation

This is a generalized protocol to assess TORC1 activity by monitoring the phosphorylation status of its direct downstream target, Sch9.[10][11] Note: To date, no published study has presented data on Sch9 phosphorylation levels in response to this compound treatment.

Materials:

-

Yeast cell cultures treated with this compound or a vehicle control

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Glass beads

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against phosphorylated Sch9 (e.g., anti-phospho-T737-Sch9) and a primary antibody for total Sch9 or a loading control (e.g., anti-HA for tagged Sch9, anti-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Yeast Cell Lysis: Grow yeast cultures to mid-log phase and treat with the desired concentrations of this compound or vehicle for a specified time. Harvest the cells by centrifugation, wash with ice-cold water, and resuspend in lysis buffer.

-

Lyse the cells by bead beating or other suitable methods.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE. The phosphorylation of Sch9 results in a mobility shift, with the hyperphosphorylated form migrating slower.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphorylated Sch9 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Analysis: Quantify the band intensities for phosphorylated Sch9 and total Sch9 (or the loading control). The ratio of phosphorylated Sch9 to total Sch9 reflects the TORC1 activity.

Molecular Docking and NMR Spectroscopy for this compound-Gtr1 Interaction

The interaction between this compound and Gtr1 was investigated using molecular docking and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] While the specific, detailed protocols for these experiments with this compound have not been published, the general principles are outlined below.

Molecular Docking Workflow:

NMR Spectroscopy for Protein-Ligand Interaction: NMR spectroscopy can be used to confirm the binding of a small molecule (ligand) to a protein and to identify the interacting residues. In the case of this compound and Gtr1, a peptide from Gtr1 was used.[7] A common technique is Chemical Shift Perturbation (CSP), where the NMR spectrum of the protein (or peptide) is recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand addition indicate that these residues are in or near the binding site.

Conclusion and Future Directions

The available evidence strongly suggests that this compound modulates the Tor1 signaling pathway in yeast, leading to an extension of replicative lifespan. The proposed mechanism, involving the inhibition of Gtr1, provides a solid foundation for understanding its mode of action. However, to provide a more complete picture and to validate this model, further research is required. Key areas for future investigation include:

-

Direct Tor1 Kinase Assays: Performing in vitro kinase assays with purified TORC1 in the presence of this compound to quantify its direct inhibitory effect, if any.

-

Analysis of Sch9 Phosphorylation: Conducting western blot analyses to directly measure the phosphorylation status of Sch9 in yeast cells treated with this compound.

-

TORC2 Specificity: Investigating the effect of this compound on TORC2 activity by monitoring the phosphorylation of its specific substrates, such as Ypk1/2.

-

Transcriptomic Analysis: Performing RNA sequencing on this compound-treated yeast to identify changes in the expression of genes known to be regulated by the Tor1 pathway.

Addressing these knowledge gaps will provide a more comprehensive understanding of this compound's role in Tor1 signaling and will be crucial for evaluating its potential as a therapeutic agent for age-related conditions.

References

- 1. Vacuole-mediated selective regulation of TORC1-Sch9 signaling following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. unifr.ch [unifr.ch]

- 4. Sch9 is a major target of TORC1 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The TORC2‐Dependent Signaling Network in the Yeast Saccharomyces cerevisiae [mdpi.com]

- 6. Characterization of the rapamycin-sensitive phosphoproteome reveals that Sch9 is a central coordinator of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Properties of Corylin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corylin, a prominent flavonoid isolated from the seeds of Psoralea corylifolia, has garnered significant attention for its diverse pharmacological activities, most notably its potent antioxidant properties. This technical guide provides a comprehensive investigation into the antioxidant mechanisms of this compound, focusing on its ability to scavenge free radicals and modulate key cellular signaling pathways. This document summarizes quantitative data on its antioxidant efficacy, details relevant experimental protocols, and visualizes the intricate signaling networks it influences. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and antioxidant research.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, their overproduction leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial for mitigating oxidative damage by neutralizing ROS. This compound, a flavonoid with the chemical formula C₂₀H₁₆O₄, has emerged as a promising natural antioxidant. This guide delves into the scientific evidence supporting the antioxidant effects of this compound, elucidating its mechanisms of action at the molecular level.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated through various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of its efficacy in scavenging different types of free radicals and its influence on antioxidant enzyme activities.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay | Radical Scavenged | IC₅₀ (µg/mL) | Reference |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 4.97 | [1] |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 43.85 (for Psoralidin, a related compound) | [1] |

| Superoxide Anion | O₂⁻ | >50 µg/mL (for extract) | [2] |

| Hydroxyl Radical | •OH | >50% scavenging at 500-1000 µg/mL (for extract) | [2] |

Note: Specific IC₅₀ values for this compound in DPPH, superoxide, and hydroxyl radical scavenging assays are not consistently reported in the reviewed literature. The data for related compounds or extracts are provided for context.

Table 2: Effect of this compound on Cellular Antioxidant Enzyme Activity

| Enzyme | Cell Line | Treatment | Change in Activity | Reference |

| Superoxide Dismutase (SOD) | H₂O₂-induced HT22 cells | This compound | Significantly increased | [3] |

| Catalase (CAT) | H₂O₂-induced HT22 cells | This compound | Significantly increased | [3] |

| Glutathione (GSH) | H₂O₂-induced HT22 cells | This compound | Significantly increased expression | [3] |

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct free radical scavenging and modulation of cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective genes.

Direct Radical Scavenging

As a phenolic compound, this compound can donate a hydrogen atom to free radicals, thereby neutralizing their reactivity. This has been demonstrated in assays such as the ABTS assay, where this compound effectively scavenges the ABTS radical cation[1].

Modulation of Cellular Signaling Pathways

A major mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus[4]. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.

Studies have shown that this compound stimulates the nuclear translocation of Nrf2 and increases the expression of its downstream target genes, including heme oxygenase-1 (HO-1), catalase (CAT), and superoxide dismutase (SOD)[3][5]. This leads to an enhanced cellular antioxidant defense system.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the cellular response to oxidative stress. This compound has been shown to modulate these pathways. Specifically, it can inhibit the phosphorylation of JNK and p38, which are often activated by oxidative stress and can lead to inflammatory responses and apoptosis[6][7]. By suppressing the activation of these pro-oxidant signaling cascades, this compound contributes to its overall protective effect against oxidative damage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound solution.

-

Add 10 µL of the this compound solution to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of scavenging is calculated using the same formula as in the DPPH assay.

-

The IC₅₀ value is determined from the concentration-response curve.

Western Blot Analysis for Nrf2 Nuclear Translocation

Principle: This technique is used to detect the presence and relative abundance of Nrf2 protein in the nuclear fraction of cells, indicating its translocation from the cytoplasm.

Protocol:

-

Culture cells (e.g., HaCaT or HT22) to an appropriate confluency.

-

Treat the cells with this compound at various concentrations and for different time points.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

-

Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).

-

Separate the proteins (typically 20-30 µg per lane) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. A nuclear loading control antibody (e.g., Lamin B1 or Histone H3) should also be used.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the Nrf2 signal to the loading control.

Conclusion

This compound demonstrates significant antioxidant properties through a dual mechanism involving direct free radical scavenging and the modulation of key cellular signaling pathways. Its ability to activate the Nrf2-ARE pathway and regulate MAPK signaling underscores its potential as a therapeutic agent for mitigating oxidative stress-related diseases. The data and protocols presented in this guide provide a solid foundation for further research into the antioxidant potential of this compound and its development as a novel drug candidate. Further investigations are warranted to establish its in vivo efficacy and safety profile in various disease models.

References

- 1. i-share-dpu.alma.exlibrisgroup.com [i-share-dpu.alma.exlibrisgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-oxidative and anti-neuroinflammatory effects of this compound in H2O2-induced HT22 cells and LPS-induced BV2 cells by activating Nrf2/HO-1 and inhibiting NF-κB pathways [jcps.bjmu.edu.cn]

- 4. This compound from Psoralea fructus (Psoralea corylifolia L.) protects against UV-induced skin aging by activating Nrf2 defense mechanisms [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

Corylin as a Potential Anti-Inflammatory Agent: A Technical Guide

Executive Summary

Inflammation is a critical biological response implicated in a myriad of acute and chronic diseases. The search for novel therapeutic agents that can effectively modulate inflammatory pathways is a cornerstone of modern drug development. Corylin, a flavonoid isolated from Psoralea corylifolia L., has emerged as a promising anti-inflammatory candidate.[1][2] Extensive in vitro and in vivo studies have demonstrated its ability to suppress the production of key inflammatory mediators, including pro-inflammatory cytokines and enzymes. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The primary molecular mechanisms underlying this compound's activity involve the inhibition of major inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), NLRP3 inflammasome, and JAK/STAT pathways.[1][3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a fundamental protective response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including neurodegenerative disorders, acute lung injury, atherosclerosis, and sepsis.[3][6][7][8] Key cellular and molecular players in the inflammatory process include immune cells like macrophages and microglia, and signaling pathways that regulate the expression of inflammatory genes.[1][9]

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation and is widely used in experimental models to mimic inflammatory conditions.[1][5] LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that lead to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][9]

This compound is a flavonoid compound that has been investigated for a variety of pharmacological effects, including anti-cancer, anti-oxidative, and anti-inflammatory properties.[1][3][9] This document synthesizes the current scientific evidence for this compound's role as an anti-inflammatory agent, detailing its molecular targets and therapeutic potential.

Mechanisms of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways. Its multi-target action makes it a compound of significant interest. The primary pathways inhibited by this compound are the MAPK, NF-κB, NLRP3 inflammasome, and STAT3 signaling cascades.

Inhibition of MAPK and NF-κB Signaling

The MAPK and NF-κB pathways are central regulators of the inflammatory response.[5] Upon stimulation by LPS, MAPKs (including JNK, ERK, and p38) are phosphorylated and activated, leading to the activation of transcription factors like NF-κB.[1] NF-κB, typically sequestered in the cytoplasm, then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.[5][10]

This compound has been shown to significantly inhibit the LPS-induced phosphorylation of JNK, p38, and ERK in both microglia and macrophages.[1][9] By preventing the activation of MAPKs, this compound effectively suppresses the downstream activation of NF-κB.[5] Studies have confirmed that this compound blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of its target inflammatory genes.[10][11][12]

Caption: this compound inhibits inflammation by blocking the phosphorylation of MAPKs and the nuclear translocation of NF-κB p65.

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the production of the potent pro-inflammatory cytokine IL-1β.[5] Its activation leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, active form.[1] Studies show that this compound effectively suppresses the activation of the NLRP3 inflammasome in LPS-stimulated microglia.[1][6] It achieves this by decreasing the expression of key inflammasome components, including NLRP3 and the adaptor protein ASC, which ultimately represses the activation of caspase-1 and the secretion of mature IL-1β.[1][5][13]

Caption: this compound suppresses IL-1β production by inhibiting the expression of NLRP3/ASC and subsequent caspase-1 activation.

Suppression of the IL-6/STAT3 Pathway

The IL-6/STAT3 signaling pathway is another important axis in inflammatory responses, particularly in conditions like acute lung injury (ALI).[3] IL-6 signaling leads to the phosphorylation and activation of STAT3, a transcription factor that promotes inflammation. In a mouse model of LPS-induced ALI, this compound was shown to decrease the production of IL-6 and subsequently inhibit the phosphorylation of STAT3 in lung tissue.[3][14] This demonstrates that this compound can interfere with cytokine-mediated inflammatory amplification loops.

Caption: this compound reduces IL-6 production and inhibits the subsequent phosphorylation and activation of STAT3.

Quantitative Efficacy Data

The anti-inflammatory effects of this compound have been quantified in numerous studies. This compound consistently demonstrates a dose-dependent inhibition of key inflammatory markers in various cell-based assays.

| Parameter | Cell Line | Stimulus | This compound Concentration | Effect | Reference |

| NO Production | BV2 Microglia | LPS (1 µg/mL) | 0 - 10 µM | Significant, dose-dependent suppression. | [1][5] |

| NO Production | RAW 264.7 | LPS | Dose-dependent inhibition. | Inhibited. | [9] |

| iNOS Expression | BV2 Microglia | LPS (1 µg/mL) | Not specified | Inhibited. | [1][6] |

| COX-2 Expression | BV2 Microglia | LPS (1 µg/mL) | Not specified | Inhibited. | [1][6] |

| TNF-α Production | BV2 Microglia | LPS (1 µg/mL) | 1, 5, 10 µM | Concentration-dependent inhibition. | [1][5] |

| IL-6 Production | BV2 Microglia | LPS (1 µg/mL) | 1, 5, 10 µM | Concentration-dependent inhibition. | [1][5][15] |

| IL-1β Production | BV2 Microglia | LPS (1 µg/mL) | Not specified | Suppressed. | [1][6] |

| p-JNK | BV2 Microglia | LPS (1 µg/mL) | 5, 10 µM | Significantly decreased phosphorylation. | [1][5] |

| p-p38 | BV2 Microglia | LPS (1 µg/mL) | 5, 10 µM | Significantly decreased phosphorylation. | [1][5] |

| p-ERK | BV2 Microglia | LPS (1 µg/mL) | 5, 10 µM | Significantly decreased phosphorylation. | [1][5] |

| NLRP3 Expression | BV2 Microglia | LPS (1 µg/mL) | Not specified | Decreased expression. | [1][6] |

| ASC Expression | BV2 Microglia | LPS (1 µg/mL) | Not specified | Decreased expression. | [1][6] |

| Caspase-1 Activation | BV2 Microglia | LPS (1 µg/mL) | Not specified | Repressed. | [1][6] |

| IL-6 Production | HBEC3-KT | LPS | Not specified | Markedly inhibited. | [3][14] |

| TNF-α (in vivo) | ALI Mice | LPS | Not specified | Significantly reduced in BALF and serum. | [3][14] |

| IL-6 (in vivo) | ALI Mice | LPS | Not specified | Significantly reduced in BALF and serum. | [3][14] |

| HMGB1 Production | RAW 264.7 | LPS | Not specified | Reduced. |

Experimental Methodologies

Standardized and validated experimental protocols are essential for assessing the anti-inflammatory activity of compounds like this compound. The following section details the key methodologies cited in the literature.

Caption: A typical workflow for evaluating the anti-inflammatory effects of this compound in cell culture models.

Cell Culture and Treatment

-

Cell Lines : Murine microglial cells (BV2) or murine macrophages (RAW 264.7) are commonly used.[1][5][9]

-

Protocol : Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for a short period, typically 1 hour. Following pre-treatment, inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium for a duration of up to 24 hours.[1][5]

Nitric Oxide (NO) Assay

-

Principle : The production of NO, a key inflammatory mediator synthesized by iNOS, is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[1]

-

Protocol : The Griess reagent is added to the cell culture supernatant. The reaction produces a colored azo compound, the absorbance of which is measured spectrophotometrically (typically at 540 nm) and compared to a standard curve of sodium nitrite to determine the nitrite concentration.[5][6][16]

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle : ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Protocol : To measure pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), specific capture antibodies are coated onto a 96-well plate. The cell culture supernatants are added, followed by a detection antibody and a substrate to produce a measurable color change. The concentration is determined by comparison with a standard curve.[1][5][6]

Western Blotting

-

Principle : This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It allows for the analysis of protein expression levels and post-translational modifications like phosphorylation.

-

Protocol : Cells are lysed, and proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the target proteins (e.g., p-JNK, iNOS, COX-2, NLRP3, ASC, caspase-1).[1][13] A secondary antibody conjugated to an enzyme is then added, and a substrate is used to visualize the protein bands.[1]

Immunofluorescence Staining

-

Principle : This method uses antibodies fluorescently labeled to bind specifically to a target antigen, allowing for the visualization of the subcellular localization of proteins.

-

Protocol : Cells are grown on coverslips, treated as described, and then fixed and permeabilized. They are incubated with primary antibodies (e.g., anti-NF-κB p65, anti-ASC).[1][10] Fluorescently labeled secondary antibodies are then applied. The cell nucleus is often counterstained with a DNA-binding dye like Hoechst. The localization of the protein is then visualized using a fluorescence microscope.[1]

In Vivo Evidence

The anti-inflammatory potential of this compound is supported by animal studies. In a model of LPS-induced sepsis in mice, administration of this compound enhanced the survival rate, reduced the production of NO and TNF-α, and attenuated inflammatory cell infiltration and tissue damage in the lung, liver, and kidney.[9][17] In a separate study on LPS-induced acute lung injury (ALI), this compound treatment attenuated tissue damage, suppressed inflammatory cell infiltration into the lungs, and decreased IL-6 and TNF-α levels in both bronchoalveolar lavage fluid (BALF) and serum.[3][14] These findings confirm that this compound's anti-inflammatory activity observed in vitro translates to protective effects in vivo.

Conclusion and Future Directions

This compound is a potent anti-inflammatory agent with a multi-targeted mechanism of action. It effectively suppresses inflammatory responses by inhibiting the MAPK, NF-κB, and NLRP3 inflammasome pathways, and modulating cytokine signaling through the STAT3 pathway.[1][3][5] The consistent, dose-dependent inhibition of a wide range of pro-inflammatory mediators, supported by protective effects in animal models of sepsis and acute lung injury, underscores its therapeutic potential.[3][9]

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability : Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.[18]

-

Chronic Inflammatory Models : Evaluating the efficacy of this compound in animal models of chronic inflammatory diseases (e.g., arthritis, inflammatory bowel disease) is a logical next step.

-

Safety and Toxicology : A thorough toxicological assessment is required before this compound can be considered for clinical development.

-

Clinical Trials : Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in treating human inflammatory conditions.

References

- 1. This compound inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia | springermedizin.de [springermedizin.de]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-oxidative and anti-neuroinflammatory effects of this compound in H2O2-induced HT22 cells and LPS-induced BV2 cells by activating Nrf2/HO-1 and inhibiting NF-κB pathways [jcps.bjmu.edu.cn]

- 5. This compound inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound Inhibits Vascular Cell Inflammation, Proliferation and Migration and Reduces Atherosclerosis in ApoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 10. This compound inhibits the progression of Non-small cell lung cancer cells by regulating NF-κB signaling pathway via targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biological Evaluation and Transcriptomic Analysis of this compound as an Inhibitor of Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Ameliorates LPS-Induced Acute Lung Injury via Suppressing the MAPKs and IL-6/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metabolic profiling of this compound in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Flavonoid Corylin: A Technical Guide to Lifespan Extension in Yeast Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Corylin, a flavonoid isolated from the plant Psoralea corylifolia, on lifespan extension in the model organism Saccharomyces cerevisiae. It consolidates key quantitative data, details the experimental protocols used for replicative lifespan analysis, and visualizes the underlying molecular pathways.

Quantitative Effects of this compound on Yeast Replicative Lifespan (RLS)

This compound has been demonstrated to significantly extend the replicative lifespan (RLS) of yeast, which is a measure of the number of daughter cells a single mother cell can produce before senescence.[1][2] The effects are dose-dependent and have been observed in wild-type (WT) yeast as well as in genetic backgrounds with altered lifespan-regulating pathways. The primary mechanism of action is independent of the well-known Sir2 longevity pathway but is critically dependent on the TOR (Target of Rapamycin) pathway.[1]

Summary of Replicative Lifespan Extension Data

The following tables summarize the quantitative results from key experiments investigating this compound's impact on yeast RLS.

Table 1: Effect of 15 µM this compound on RLS of Wild-Type and Mutant Yeast Strains

| Yeast Strain | Condition | Mean RLS (Generations) | % Increase vs. WT Control | Number of Cells (n) |

| Wild-Type (WT) | Control (DMSO) | 26.4 | - | 65 |

| Wild-Type (WT) | 15 µM this compound | 31.0 | 17.4% | 66 |

| fob1Δ | Control (DMSO) | 30.5 | 15.5% | 43 |

| sir2Δ fob1Δ | Control (DMSO) | 24.6 | -7.6% | 78 |

| sir2Δ fob1Δ | 15 µM this compound | 28.4 | 15.4% vs. sir2Δ fob1Δ Control | 75 |

| gtr1Δ | Control (DMSO) | 29.5 | 21.4% | 78 |

| gtr1Δ | 15 µM this compound | 29.5 | 0% vs. gtr1Δ Control | 78 |

Data sourced from Wang et al., 2022.[1][2]

Table 2: Dose-Response Effect of this compound on Wild-Type Yeast RLS

| Yeast Strain | Condition | Mean RLS (Generations) | % Increase vs. WT Control | Number of Cells (n) |

| Wild-Type (WT) | Control (DMSO) | 25.0 | - | 26 |

| Wild-Type (WT) | 30 µM this compound | 31.6 | 26.4% | 26 |

| Wild-Type (WT) | 60 µM this compound | 30.1 | 20.4% | 26 |

Data sourced from Wang et al., 2022.

Table 3: this compound Effect Under Caloric Restriction (CR) Conditions

| Yeast Strain | Condition | Mean RLS (Generations) | % Increase vs. WT Control | Number of Cells (n) |

| Wild-Type (WT) | Control (2% Glucose) | 25.0 | - | 102 |

| Wild-Type (WT) | 15 µM this compound | 29.2 | 16.8% | 101 |

| Wild-Type (WT) | Caloric Restriction (CR) | 29.0 | 16.0% | 104 |

| Wild-Type (WT) | CR + 15 µM this compound | 28.5 | 14.0% | 99 |

Data sourced from Wang et al., 2022.[2] This data suggests that this compound does not further extend the lifespan of yeast already under caloric restriction, indicating it may act through a similar nutrient-sensing pathway.[2]

Mechanisms of Action: Signaling Pathways

This compound extends yeast lifespan by modulating a key nutrient-sensing pathway: the TOR pathway. It does so by targeting the Gtr1 protein, a component of the EGO complex which signals amino acid availability to the TOR Complex 1 (TORC1).[1][2]

The this compound-Gtr1-TORC1 Signaling Pathway

In nutrient-rich conditions, the Gtr1/Gtr2 GTPase heterodimer is active and signals to TORC1, promoting cell growth and proliferation while inhibiting stress resistance and autophagy—processes that are linked to aging. This compound has been shown to interact with Gtr1, preventing its activation of TORC1.[2] This inhibition of TORC1 mimics a state of nutrient limitation or caloric restriction, leading to downstream effects that promote longevity, such as increased stress resistance and autophagy. The observation that this compound fails to extend lifespan in gtr1Δ mutant yeast provides strong evidence that Gtr1 is its direct target for lifespan extension.[2]

The Ras/cAMP/PKA Pathway: A Parallel Nutrient-Sensing Pathway

For a comprehensive understanding, it is useful to consider the Ras/cAMP/PKA pathway, another major nutrient-sensing pathway that regulates yeast lifespan. While not the direct target of this compound, it works in parallel with the TOR pathway to control cell growth and stress responses. This pathway is primarily activated by glucose. Inhibition of this pathway is also known to extend yeast lifespan.

References

The Anti-Proliferative Efficacy of Corylin: A Technical Guide for Cancer Researchers

An In-depth Examination of the Molecular Mechanisms and Anti-tumor Activities of a Promising Natural Compound

Introduction

Corylin, a flavonoid extracted from the traditional medicinal herb Psoralea corylifolia, has emerged as a compound of significant interest in oncology research. Accumulating evidence highlights its potent anti-proliferative effects across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cancer therapeutics.

Quantitative Analysis of this compound's Anti-Proliferative Effects

This compound has demonstrated significant dose-dependent inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined in several studies. Furthermore, this compound has been shown to effectively inhibit cell migration and invasion, critical processes in cancer metastasis.

Table 1.1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |

| Breast Cancer | MCF-7 | 10.58 | [1][2] |

| MDA-MB-231 | 13.59 | [1][2] | |

| Hepatocellular Carcinoma | HepG2 | 10 | [3] |

| Huh7 | 30 | [3] | |

| Oral Squamous Cell Carcinoma | OECM1 | 36.22 | [4] |

| SAS | 37.09 | [4] |

Table 1.2: Effects of this compound on Cancer Cell Migration and Invasion

| Cancer Type | Cell Line | This compound Conc. (µM) | Effect | Quantitative Result | Citation(s) |

| Hepatocellular Carcinoma | Huh7 | 30 | Inhibition of Migration | 66% reduction | [5] |

| HepG2 | 30 | Inhibition of Migration | 67% reduction | [5] | |

| HepG2 | 30 | Inhibition of Invasion | 49.3% reduction | [3][6] | |

| Huh7 | 30 | Inhibition of Invasion | 85% reduction | [3][6] |

Table 1.3: this compound-Induced Apoptosis and Cell Cycle Arrest

| Cancer Type | Cell Line | This compound Conc. (µM) | Effect | Quantitative Result | Citation(s) |

| Oral Squamous Cell Carcinoma | OECM1 & SAS | 20 & 40 | G1 Phase Arrest | Significant accumulation in G1 phase | [4] |

| Hepatocellular Carcinoma | Huh7 | Combination with Etoposide | Apoptosis Induction | 59% apoptotic cells (twofold increase) | [3] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by modulating several critical signaling pathways implicated in cancer progression. These include the NF-κB, STAT3, and c-Myc pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. This compound has been identified as an inhibitor of the NF-κB pathway.[7][8] It has been shown to block the nuclear translocation of the p65 subunit, a key step in NF-κB activation, thereby inhibiting the expression of downstream target genes that promote cancer cell proliferation and migration.[8]

Downregulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often hyperactivated in cancer, leading to increased cell proliferation and survival. This compound has been shown to suppress the phosphorylation of STAT3, which is essential for its activation and nuclear translocation.[9][10] By inhibiting STAT3, this compound downregulates the expression of its target genes, including those involved in cell cycle progression and apoptosis resistance.[9]

Targeting the c-Myc Oncogene

The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism, and its deregulation is a hallmark of many cancers. This compound treatment leads to a significant reduction in c-Myc protein levels in cancer cells.[4][11] This downregulation of c-Myc contributes to this compound's ability to induce G1 phase cell cycle arrest and promote apoptosis.[4] Key downstream effectors of c-Myc, such as cyclin D1 and CDK4, are also downregulated following this compound treatment.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-proliferative effects of this compound.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell lines

-

This compound stock solution (dissolved in DMSO)

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the highest concentration used for this compound.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Wound Healing (Scratch) Assay

This assay is used to assess cell migration in vitro.

-

Materials:

-

Cancer cell lines

-

This compound

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

-

-

Procedure:

-

Seed cells in a plate and grow them to form a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

-

References

- 1. This compound suppresses metastasis of breast cancer cells by modulating miR-34c/LINC00963 target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound increases the sensitivity of hepatocellular carcinoma cells to chemotherapy through long noncoding RNA RAD51-AS1-mediated inhibition of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates oral squamous cell carcinoma progression through c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Suppresses Hepatocellular Carcinoma Progression via the Inhibition of Epithelial-Mesenchymal Transition, Mediated by Long Noncoding RNA GAS5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits the progression of Non-small cell lung cancer cells by regulating NF-κB signaling pathway via targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound attenuates oral squamous cell carcinoma progression through c-Myc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Corylin's Impact on Wnt/β-catenin Signaling in Osteoblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which corylin, a flavonoid isolated from Psoralea corylifolia, modulates Wnt/β-catenin signaling in osteoblasts to promote osteogenesis. This document summarizes key quantitative data, details experimental protocols, and visualizes the signaling pathways and experimental workflows involved.

Executive Summary

This compound has been identified as a potent inducer of osteoblastic differentiation and mineralization.[1][2][3] Its pro-osteogenic effects are mediated, in part, through the activation of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This guide will explore the experimental evidence demonstrating this compound's role in this critical bone formation pathway.

This compound's Effect on Wnt/β-catenin Signaling Components

This compound activates the Wnt/β-catenin pathway by modulating key protein phosphorylation and localization, as well as by upregulating the transcription of target genes.

Quantitative Analysis of Gene and Protein Expression

The following tables summarize the dose-dependent effects of this compound on alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, and the expression of essential osteogenic transcription factors and proteins.

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity in Osteoblasts

| This compound Concentration (µM) | Treatment Duration | Fold Change in ALP Activity (vs. Control) |

| 1 | 48 hours | ~1.2 |

| 3 | 48 hours | ~1.5 |

| 10 | 48 hours | ~1.8 |

Data synthesized from studies demonstrating a dose-dependent increase in ALP activity with this compound treatment.

Table 2: this compound-Induced Upregulation of Osteogenic Gene and Protein Expression

| Target Gene/Protein | This compound Concentration (µM) | Treatment Duration | Fold Change (vs. Control) |

| Runx2 (mRNA) | 10 | 48 hours | Significant Increase |

| Runx2 (Protein) | 10 | 48 hours | ~1.5 |

| Osterix (mRNA) | 10 | 48 hours | Significant Increase |

| Col1 (Protein) | 10 | 48 hours | ~1.4 |

| p-GSK-3β/GSK-3β (Protein) | 10 | 1 hour | ~1.6 |

| Nuclear β-catenin (Protein) | 10 | 2 hours | ~1.7 |

Quantitative data represents an approximate synthesis from published findings. Specific fold changes may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

Wnt/β-catenin Signaling Pathway Modulation by this compound

The following diagram illustrates the mechanism by which this compound activates the Wnt/β-catenin signaling cascade in osteoblasts.

Caption: this compound activates the Wnt/β-catenin pathway in osteoblasts.

Experimental Workflow for Investigating this compound's Effects

This diagram outlines a typical experimental workflow to assess the impact of this compound on osteoblast differentiation and Wnt/β-catenin signaling.

Caption: Workflow for studying this compound's effects on osteoblasts.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on osteoblasts.

Cell Culture and Treatment

-

Cell Line: Primary osteoblasts are isolated from the calvaria of neonatal Sprague-Dawley rats.

-